molecular formula C8H14N2O B2799340 2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 401465-31-4

2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2799340
CAS No.: 401465-31-4
M. Wt: 154.213
InChI Key: SPYCGKAMZPRMPT-UHFFFAOYSA-N
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Description

“2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the linear formula C8H14N2O . It has a molecular weight of 154.214 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H14N2O . More detailed structural analysis may require advanced techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available sources . For comprehensive information, specialized databases or material safety data sheets (MSDS) may need to be consulted.

Scientific Research Applications

Heterocyclic Compound Synthesis

A novel heterocyclic system, spiro-fused (C2)-azirino-(C4)-pyrazolones, was synthesized from 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles, undergoing a reaction with hydroxylamine to yield compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. The structure was confirmed through single-crystal X-ray analysis and NMR spectroscopy, highlighting the potential for creating new chemical entities for further applications (Holzer et al., 2003).

Reformatsky Reaction Derivatives

In exploring the versatility of pyrazolone derivatives, the reaction of Reformatsky reagents with 2,5-diphenyl-1,3,4-oxadiazole led to derivatives of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, demonstrating the compound's utility in generating spiro-structured products. This study opens new pathways for synthetic applications of pyrazolone derivatives (Nikiforova et al., 2021).

Antimicrobial Activity

A study on the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with various reagents yielded compounds with significant antimicrobial activity against S. aureus, E. coli, and C. albicans. This research underscores the potential of pyrazolone derivatives as scaffolds for developing new antimicrobial agents (Abdelrahman et al., 2020).

Antioxidant and Antimicrobial Derivatives

The synthesis of 2-isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives revealed compounds with good antibacterial, moderate antifungal, and in vitro antioxidant activities. This study exemplifies the chemical versatility of pyrazolone derivatives and their potential in pharmaceutical development (Mohanty et al., 2014).

Green Synthesis Approaches

Research focusing on the green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines using solvent-free conditions demonstrates an eco-friendly approach to synthesizing pyrazolone-based compounds. This method minimizes environmental impact while producing derivatives with potential biological activities (Al-Matar et al., 2010).

Crystal and Molecular Structure Analysis

The crystal and molecular structure analysis of pyrazol-3-one derivatives, such as 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one, provides deep insights into the tautomeric forms and stability of these compounds, essential for understanding their reactivity and potential applications (Kimura et al., 1983).

Safety and Hazards

The safety and hazards associated with “2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one” are not specified in the available sources . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYCGKAMZPRMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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